molecular formula C16H10F2N6O B1667726 N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 210302-17-3

N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No. B1667726
CAS RN: 210302-17-3
M. Wt: 340.29 g/mol
InChI Key: OEGJBRZAJRPPHL-UHFFFAOYSA-N
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Description

“N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine”, also known as BAM15, is a novel mitochondrial uncoupler . It exhibits a broad effective range of H+ gradient-dissipating action without affecting plasma membrane electrophysiology . It has been found to increase the mitochondrial respiration rate and is less cytotoxic compared to other protonophore uncouplers .


Molecular Structure Analysis

The empirical formula of BAM15 is C16H10F2N6O and it has a molecular weight of 340.29 g/mol .


Chemical Reactions Analysis

BAM15 is known to increase proton leak . Over time, it diminishes cell proliferation, migration, and ATP production . It also decreases mitochondrial membrane potential while inducing apoptosis and reactive oxygen species accumulation .


Physical And Chemical Properties Analysis

BAM15 is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The storage temperature is recommended to be -20°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Molecular Structure : Studies have focused on the synthesis of related compounds, demonstrating the impact of reaction conditions on product yield and structure. For instance, Konstantinova et al. (2011) explored the chlorination of related compounds, yielding mono- and bis(sulfenylchlorides) with confirmed structures through reactions with morpholine (Konstantinova et al., 2011). Additionally, Samshuddin et al. (2014) examined hydrogen-bonded chains in similar heterocycles, highlighting the aromatic-type delocalization and complex hydrogen-bonded sheet formations (Samshuddin et al., 2014).

Applications in Material Science

  • Polymer Photovoltaic Applications : Li et al. (2010) described the use of related compounds in polymer-based photovoltaic devices, emphasizing their potential in enhancing optical and electrochemical properties (Li et al., 2010).
  • High-Performance Polymers : Mercer (1992) investigated oxadiazole-containing aromatic diamines for the production of poly(imide ether oxadazole) films, which displayed notable thermal stability and dielectric properties (Mercer, 1992).

Pharmaceutical and Medical Research

  • Antibacterial Agents : Beebe et al. (2003) conducted a study on oxadiazolopyrazines, revealing their antibacterial activity against Haemophilus influenzae (Beebe et al., 2003).

Energetic Materials and Explosives

  • Explosive and Propellant Ingredients : Sheremetev et al. (2016) explored the synthesis of oxygen-rich pyrazines for potential use as explosive and propellant ingredients, highlighting their superior burning rates (Sheremetev et al., 2016).

Electronic and Optical Materials

  • Nonlinear Optical Properties : Verbitskiy et al. (2022) analyzed quinoxaline and oxadiazolopyrazine derivatives for their electrochemical, photophysical, and nonlinear optical properties, indicating potential applications in solid-state emissions (Verbitskiy et al., 2022).
  • Fluorescent Polymeric Materials : Hamciuc et al. (2005) synthesized fluorinated poly(1,3,4-oxadiazole-ether-imide)s, showing that solutions of these polymers exhibited blue fluorescence, which could be useful in creating fluorescent materials (Hamciuc et al., 2005).

Mechanism of Action

Target of Action

BAM15, also known as N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, primarily targets the mitochondria , the power plants of the cell . It acts as a selective mitochondrial uncoupler .

Mode of Action

BAM15 disrupts the coupling between electron transport and ATP synthesis in the mitochondria . This disruption leads to the dissipation of the proton gradient across the inner mitochondrial membrane . As a result, the mitochondria become less efficient, leading to increased mitochondrial respiration and energy expenditure .

Biochemical Pathways

BAM15 affects several biochemical pathways. It enhances mitochondrial respiration and metabolic flexibility . It also activates crucial signaling pathways, including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) . AMPK activates in response to BAM15-induced ATP depletion, promoting glucose uptake and fatty acid oxidation .

Pharmacokinetics

It is known that bam15 has high lipophilicity , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

BAM15 has shown promise in treating several health conditions. It increases energy expenditure and reduces fat accumulation, showing potential in obesity treatment . In diabetes, it improves glycemic control and reverses insulin resistance . Additionally, BAM15 has potential in non-alcoholic fatty liver disease, sepsis, and cardiovascular diseases by mitigating oxidative stress, modulating inflammatory responses, and promoting cardioprotection .

Action Environment

The action of BAM15 can be influenced by various environmental factors. For instance, the compound’s high lipophilicity may affect its solubility and delivery methods .

properties

IUPAC Name

5-N,6-N-bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N6O/c17-9-5-1-3-7-11(9)19-13-14(20-12-8-4-2-6-10(12)18)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGJBRZAJRPPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of BAM15?

A1: BAM15 acts as a mitochondrial uncoupler. It achieves this by increasing proton transport into the mitochondrial matrix through a pathway independent of ATP synthase. [] This disrupts the proton gradient necessary for ATP synthesis, effectively uncoupling nutrient oxidation from ATP production. []

Q2: What are the downstream effects of BAM15's uncoupling action?

A2: By uncoupling mitochondria, BAM15 stimulates energy expenditure and influences glucose and lipid metabolism. [] This leads to increased mitochondrial respiration, enhanced insulin action, and stimulated nutrient uptake due to the sustained activation of AMPK. []

Q3: How does BAM15 affect mitochondrial membrane potential?

A3: BAM15, as a protonophore, decreases the mitochondrial membrane potential (ΔΨm) by facilitating proton leakage across the inner mitochondrial membrane. [] This uncoupling effect disrupts the proton gradient, leading to increased oxygen consumption without a corresponding increase in ATP production.

Q4: Does BAM15 affect the plasma membrane potential?

A4: Unlike some earlier mitochondrial uncouplers, BAM15 selectively targets mitochondria and does not depolarize the plasma membrane. [, ] This selectivity makes it a valuable tool for studying mitochondrial function and a potentially safer therapeutic agent.

Q5: How does BAM15's action on mitochondria relate to its therapeutic potential in obesity?

A5: BAM15's ability to uncouple mitochondria leads to increased energy expenditure, making it a potential therapeutic strategy for obesity. [, ] Studies have shown that BAM15 can reduce body weight and fat mass in diet-induced obese mice. [, , ]

Q6: Does BAM15 influence glucose homeostasis?

A6: Yes, BAM15 has been shown to improve glucose homeostasis. In preclinical studies, BAM15-treated mice demonstrated enhanced insulin sensitivity and improved glycemic control. [, ] These effects are attributed to the drug's influence on lipid-rich tissues and its ability to stimulate glucose metabolism. []

Q7: What is the molecular formula and weight of BAM15?

A7: The molecular formula of BAM15 is C16H8F2N6O. Its molecular weight is 338.26 g/mol.

Q8: Have there been any computational studies on BAM15?

A8: While specific QSAR models are not detailed in the provided abstracts, computational methods are likely used in the development and optimization of BAM15 and its derivatives. The identification of BAM15 through chemical library screening [] suggests the use of computational approaches in early stages. Additionally, the development of derivatives like the imidazolopyrazine uncoupler SHD865 [] points towards further computational design and optimization efforts.

Q9: How does modifying the structure of BAM15 affect its uncoupling activity?

A9: Research on BAM15 derivatives suggests that structural modifications can significantly impact its uncoupling activity. For instance, replacing the furazanopyrazine core of BAM15 with an imidazolopyrazine core, as seen in SHD865, resulted in a milder uncoupler with a lower maximal respiration rate. []

Q10: Are there specific structural features crucial for BAM15's mitochondrial uncoupling activity?

A10: Research on oxadiazolopyridine derivatives, structurally related to BAM15, indicates that the presence of unsymmetrical aniline derivatives with electron-withdrawing groups is favorable for uncoupling activity. [] Additionally, the N-H proton of the aniline ring appears crucial for the protonophore activity. []

Q11: How does BAM15's in vivo activity translate to its potential therapeutic benefits?

A11: BAM15's in vivo activity, specifically its ability to uncouple mitochondria and increase energy expenditure, translates to its potential therapeutic benefits in addressing metabolic diseases. [, , , ] Studies in mice have shown that BAM15 treatment can reduce body weight, fat mass, and improve glucose homeostasis, [, ] suggesting its potential for treating obesity and related metabolic disorders.

Q12: What in vitro models have been used to study BAM15's effects?

A12: Researchers have used various in vitro models to investigate the effects of BAM15:* Cell lines: C2C12 myotubes [], L6 myoblasts [], RAW264.7 macrophages [], Hepa 1-6 hepatocytes [], PC12 neuron cells []* Primary cells: Human THP-1 macrophages [], mouse RAW264.7 macrophages [], primary human retinal pigment epithelial cells (H-RPE) []

Q13: How is BAM15's effect on cellular respiration typically measured in vitro?

A13: The oxygen consumption rate (OCR) is frequently used as a readout for BAM15's mitochondrial uncoupling activity in vitro. [, , ] This measurement reflects the cellular respiration rate and provides insights into the compound's impact on mitochondrial function.

Q14: What in vivo models have been used to study BAM15?

A14: Several in vivo models have been employed to study BAM15, primarily focusing on its effects on metabolic disorders:* Diet-induced obese mice: This model is used to investigate BAM15's effects on body weight, fat mass, glucose homeostasis, and liver health. [, , , ]* Cecal ligation and puncture (CLP) sepsis mice: This model is used to assess BAM15's therapeutic potential in sepsis, examining its impact on survival, organ injury, inflammation, and mitochondrial damage. [, , ] * Aged C57BL/6J mice: This model is used to study BAM15's effects on age-related muscle decline (sarcopenia) and its impact on body composition, muscle function, energy expenditure, and glucose tolerance. []

Q15: Has BAM15 been tested in clinical trials?

A15: Based on the provided research papers, BAM15 has not yet been tested in clinical trials. The current research primarily focuses on preclinical studies to establish its safety and efficacy in various disease models.

Q16: Are there any strategies to enhance the delivery of BAM15 to specific tissues?

A16: One study explored a targeted delivery approach for BAM15 using PLGA particles. This method aimed to deliver BAM15 specifically to macrophages, potentially enhancing its therapeutic efficacy in inflammatory diseases like sepsis. []

Q17: Are there any identified biomarkers for BAM15 efficacy?

A17: Research suggests that circulating mitochondrial DNA (mtDNA) levels could serve as a potential biomarker for both sepsis diagnosis and BAM15 treatment efficacy. [] BAM15 administration was shown to decrease the elevated mtDNA levels observed in a mouse model of sepsis. []

Q18: What analytical techniques are used to study BAM15's effects?

A18: Several analytical methods are employed to study BAM15 and its effects:

  • Extracellular flux analysis: This technique measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing real-time data on cellular respiration and glycolysis. [, , , ]
  • Western blotting: This method is used to detect and quantify specific proteins, such as phosphorylated AMPK, a marker for AMPK activation, which is a downstream effect of BAM15. [, ]
  • Flow cytometry: This technique is used to analyze and sort cells based on their physical and chemical characteristics. In BAM15 research, it has been used to quantify specific cell populations, like inflammatory monocytes/macrophages in the liver. []
  • Histological analysis: This method involves examining tissue samples under a microscope to assess organ damage and structural changes. [, ]
  • Enzyme-linked immunosorbent assay (ELISA): This technique is used to quantify the levels of specific proteins, such as cytokines, in biological samples, providing insights into the inflammatory response. [, ]

Q19: How does BAM15 represent an advancement in the field of mitochondrial uncouplers?

A19: BAM15 represents a significant advancement in the field. Unlike earlier uncouplers, BAM15 demonstrates greater mitochondrial selectivity, avoiding undesirable effects on the plasma membrane. [, ] This improved safety profile, combined with its potent uncoupling activity, makes BAM15 a promising candidate for further research and potential therapeutic development.

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